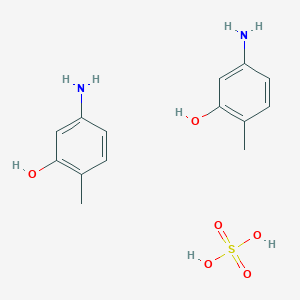

Bis(3-hydroxy-p-tolylammonium) sulphate

Description

Bis(3-hydroxy-p-tolylammonium) sulphate is a diammonium sulphate salt comprising two 3-hydroxy-p-tolylammonium cations and one sulphate anion. The cation is derived from 3-hydroxy-p-toluidine, featuring a hydroxyl group (-OH) and a methyl group (-CH₃) on the aromatic ring. This structural arrangement imparts unique physicochemical properties, such as enhanced hydrogen-bonding capacity and solubility in polar solvents.

The compound’s applications likely intersect with pharmaceuticals, catalysis, or materials science, given the prevalence of aromatic ammonium salts in these fields. For instance, hydroxylammonium sulphate () is a known reducing agent, while quaternary ammonium salts (e.g., ) are surfactants or phase-transfer catalysts .

Properties

CAS No. |

10422-66-9 |

|---|---|

Molecular Formula |

C14H20N2O6S |

Molecular Weight |

344.39 g/mol |

IUPAC Name |

5-amino-2-methylphenol;sulfuric acid |

InChI |

InChI=1S/2C7H9NO.H2O4S/c2*1-5-2-3-6(8)4-7(5)9;1-5(2,3)4/h2*2-4,9H,8H2,1H3;(H2,1,2,3,4) |

InChI Key |

DFXDIGLMOMCJFC-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)N)O.CC1=C(C=C(C=C1)N)O.OS(=O)(=O)O |

Canonical SMILES |

CC1=C(C=C(C=C1)N)O.CC1=C(C=C(C=C1)N)O.OS(=O)(=O)O |

Other CAS No. |

10422-66-9 |

Pictograms |

Irritant; Environmental Hazard |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues

(a) Bis(trimethylphenylammonium) µ-oxalato-bis[oxidodiperoxidomolybdate(VI)] ()

- Structure : Contains two trimethylphenylammonium cations paired with a molybdate-oxalate complex. Unlike Bis(3-hydroxy-p-tolylammonium) sulphate, this compound lacks hydroxyl groups but shares the bis-ammonium motif.

- Properties: Crystallizes in a monoclinic system (P21/n) with a molecular weight of 712.32 g/mol.

- Applications : Used in oxidation catalysis, leveraging the molybdate-peroxo complex .

(b) Bis((3-(methacryloyloxy)-2,2-dimethylpropyl)dimethylammonium) Sulphate ()

- Structure : Features methacryloyloxy-functionalized ammonium cations. The sulphate anion is common, but the cationic side chains are reactive, enabling polymerization.

- Properties: Higher molecular weight (C₂₆H₄₉NO₃S, 455.74 g/mol) and hydrophobicity compared to Bis(3-hydroxy-p-tolylammonium) sulphate.

- Applications: Potential use in polymer chemistry or as a crosslinking agent .

(c) Hydroxylammonium Sulphate ()

- Structure : Simpler, with two hydroxylammonium cations (NH₃OH⁺) and one sulphate anion.

- Properties : High water solubility (228 g/100 mL at 20°C) and thermal instability (decomposes at ~120°C). The absence of aromatic rings reduces UV absorption.

- Applications : Industrial reducing agent and precursor in organic synthesis .

(d) Hexadecyltrimethylammonium p-Toluenesulfonate ()

- Structure : A quaternary ammonium salt with a long alkyl chain (C₁₆H₃₃) and p-toluenesulfonate counterion.

- Properties : Acts as a surfactant (critical micelle concentration ~0.1 mM). The alkyl chain enhances lipophilicity, unlike the hydrophilic -OH groups in Bis(3-hydroxy-p-tolylammonium) sulphate.

- Applications : Detergents, emulsifiers, and DNA extraction protocols .

Physicochemical Properties Comparison

| Property | Bis(3-hydroxy-p-tolylammonium) Sulphate | Hydroxylammonium Sulphate | Bis(trimethylphenylammonium) Molybdate |

|---|---|---|---|

| Molecular Weight | ~400–450 g/mol (estimated) | 164.14 g/mol | 712.32 g/mol |

| Solubility | High in polar solvents (e.g., water, DMF) | Very high in water | Moderate in organic solvents |

| Thermal Stability | Likely stable up to 150–200°C | Decomposes at ~120°C | Stable up to 250°C (anion-dependent) |

| Key Functional Groups | -OH, aromatic ring, ammonium | -NH₃OH⁺, sulphate | Trimethylphenyl, peroxo-molybdate |

Analytical Characterization

- Spectroscopy : ¹H-NMR and ¹³C-NMR () would resolve aromatic protons and hydroxyl groups in Bis(3-hydroxy-p-tolylammonium) sulphate. IR spectroscopy could confirm sulphate (S-O) and -OH stretches .

- Crystallography : Single-crystal X-ray diffraction (as in ) would elucidate hydrogen-bonding networks and anion-cation interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.